4-Heptyl-4'-nitro-1,1'-biphenyl
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Overview
Description
4-Heptyl-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by a biphenyl core with a heptyl group attached to one phenyl ring and a nitro group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-4’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of 4-Heptyl-4’-nitro-1,1’-biphenyl may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Heptyl-4’-amino-1,1’-biphenyl, while substitution reactions can yield various alkyl or aryl derivatives .
Scientific Research Applications
4-Heptyl-4’-nitro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Heptyl-4’-nitro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the heptyl group can influence the compound’s solubility and membrane permeability. These properties can affect the compound’s biological activity and its potential use in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Heptyl-4’-amino-1,1’-biphenyl: Similar structure but with an amino group instead of a nitro group.
4-Heptyl-4’-bromo-1,1’-biphenyl: Similar structure but with a bromo group instead of a nitro group.
4-Heptyl-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-Heptyl-4’-nitro-1,1’-biphenyl is unique due to the presence of both a heptyl group and a nitro group, which confer distinct chemical and physical properties. The nitro group can participate in redox reactions, while the heptyl group can influence the compound’s solubility and membrane permeability. These properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
78338-13-3 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-heptyl-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3 |
InChI Key |
GPOZKHDUMHKFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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